ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-methylpyrazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-9(10(13)14-5-2)12-8(3)6-7-11-12/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJUMPZCMONMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C(=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Ethyl 2 5 Methyl 1h Pyrazol 1 Yl Butanoate
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound is critically dependent on the efficient preparation of its constituent building blocks: a functionalized butanoate chain and a suitably substituted pyrazole (B372694) ring.
Synthesis of Key Butanoate Intermediates and Their Derivatives
A crucial precursor for introducing the butanoate moiety is an ethyl butanoate derivative activated for nucleophilic substitution. A common and effective intermediate is ethyl 2-bromobutanoate. The synthesis of this key intermediate can be achieved through several established methods, each with its own set of advantages and typical yield ranges.
One prevalent method is the esterification of 2-bromobutyric acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.
Another approach involves the bromination of ethyl 2-hydroxybutanoate . This transformation can be effected using reagents like phosphorus tribromide or hydrobromic acid. Careful control of reaction conditions is necessary to prevent side reactions.
A third route, often employed for larger-scale synthesis, is the direct bromination of butanoic acid followed by esterification. This two-step, one-pot procedure can be an efficient way to access the desired ethyl 2-bromobutanoate.
| Synthesis Method for Ethyl 2-bromobutanoate | Reagents | Typical Yield (%) |
| Esterification of 2-bromobutyric acid | 2-bromobutyric acid, ethanol, sulfuric acid | 80-90 |
| Bromination of ethyl 2-hydroxybutanoate | Ethyl 2-hydroxybutanoate, PBr₃ or HBr | 75-85 |
| Bromination of butanoic acid and subsequent esterification | Butanoic acid, bromine, PBr₃, then ethanol | 70-80 |
Derivatization and Functionalization of 5-Methyl-1H-pyrazole Precursors
To obtain 5-methyl-1H-pyrazole, a suitable β-dicarbonyl precursor is pentane-2,4-dione (acetylacetone). The reaction of acetylacetone (B45752) with hydrazine (B178648) hydrate (B1144303) under acidic or neutral conditions leads to the formation of the desired 5-methyl-1H-pyrazole. The reaction proceeds through a cyclocondensation mechanism, where the hydrazine nitrogens attack the carbonyl carbons of the diketone, followed by dehydration to form the aromatic pyrazole ring.
Further derivatization of the pyrazole ring can be achieved through various reactions, such as halogenation or nitration, to introduce other functional groups if needed for more complex target molecules. However, for the synthesis of ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate, the unsubstituted 5-methyl-1H-pyrazole is the direct precursor for the subsequent N-alkylation step.
Pyrazole Ring Formation and N-Alkylation Approaches
The assembly of the final product involves the formation of the pyrazole ring and the crucial step of attaching the ethyl butanoate side chain to one of the pyrazole nitrogen atoms.
Cyclization Reactions for the 1H-Pyrazole Moiety Formation
As mentioned previously, the Knorr pyrazole synthesis is a cornerstone for the formation of the 1H-pyrazole moiety. nih.govacs.orgmdpi.com This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. In the context of synthesizing the precursor for our target molecule, the reaction between pentane-2,4-dione and hydrazine hydrate yields 3-methyl-5-hydroxypyrazoline, which readily tautomerizes and dehydrates to form the more stable aromatic 5-methyl-1H-pyrazole.
The reaction conditions for the Knorr synthesis can be varied, often employing an acid catalyst to facilitate the dehydration step. The choice of solvent can also influence the reaction rate and yield.
| Reactants | Product | Reaction Type |
| Pentane-2,4-dione and Hydrazine Hydrate | 5-Methyl-1H-pyrazole | Knorr Pyrazole Synthesis (Cyclocondensation) |
Regioselective N1-Alkylation with Butanoate Ester Chains
The N-alkylation of 5-methyl-1H-pyrazole with ethyl 2-bromobutanoate is a critical step that determines the final structure of the target molecule. 5-Methyl-1H-pyrazole possesses two nitrogen atoms (N1 and N2), and alkylation can potentially occur at either position, leading to two possible regioisomers: this compound and ethyl 2-(3-methyl-1H-pyrazol-1-yl)butanoate.
The regioselectivity of this reaction is primarily governed by steric hindrance. The methyl group at the 5-position of the pyrazole ring sterically hinders the approach of the alkylating agent to the adjacent N1 nitrogen. Consequently, the alkylation is generally favored at the less sterically hindered N1 position, leading to the desired 1,5-disubstituted pyrazole as the major product. semanticscholar.org
The choice of base and solvent also plays a significant role in controlling the regioselectivity. Common conditions for this alkylation involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the pyrazole, generating the pyrazolate anion, which then acts as a nucleophile.
| Pyrazole Substrate | Alkylating Agent | Major Product | Factors Influencing Regioselectivity |
| 5-Methyl-1H-pyrazole | Ethyl 2-bromobutanoate | This compound | Steric hindrance from the methyl group at the 5-position |
Nucleophilic Substitution Reactions in Pyrazole Synthesis
The N-alkylation of 5-methyl-1H-pyrazole with ethyl 2-bromobutanoate is a classic example of a nucleophilic substitution reaction. semanticscholar.org In this reaction, the pyrazolate anion, formed by the deprotonation of 5-methyl-1H-pyrazole by a base, acts as the nucleophile. The ethyl 2-bromobutanoate is the electrophile, with the carbon atom attached to the bromine being the electrophilic center.
The reaction proceeds via an SN2 mechanism, where the pyrazolate nitrogen attacks the electrophilic carbon, and the bromide ion is displaced as the leaving group. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
The efficiency of this nucleophilic substitution is dependent on several factors, including the strength of the base, the nature of the solvent, the reaction temperature, and the reactivity of the electrophile. The use of a good leaving group, such as bromide, in the butanoate ester is crucial for the success of the reaction.
Novel Synthetic Routes and Catalytic Systems
One-Pot and Multi-Component Reaction Strategies
While a direct multi-component reaction for the synthesis of this compound from elementary starting materials is not extensively documented, the principles of one-pot synthesis are highly applicable to its formation. A practical one-pot approach would involve the N-alkylation of 5-methyl-1H-pyrazole with an appropriate ethyl 2-halobutanoate (e.g., ethyl 2-bromobutanoate).
This transformation can be considered a one-pot process where the deprotonation of the pyrazole and the subsequent nucleophilic substitution occur in a single reaction vessel without the isolation of intermediates. The general reaction is depicted below:
Scheme 1: General One-Pot N-Alkylation of 5-methyl-1H-pyrazole

Multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from three or more starting materials in a single operation. rsc.org Although a specific MCR for the target molecule is not prominent in the literature, related strategies for pyrazole synthesis often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. longdom.org A hypothetical MCR could involve the reaction of hydrazine, a β-ketoester, and another component to form the substituted pyrazole ring, which would then be followed by N-alkylation. However, a more direct and common approach remains the direct N-alkylation of the pre-formed pyrazole ring.
Role of Catalysts and Optimized Reaction Conditions for Yield and Selectivity
The N-alkylation of unsymmetrical pyrazoles such as 5-methyl-1H-pyrazole can lead to two regioisomers: N1- and N2-alkylated products. Therefore, the choice of catalyst and reaction conditions is paramount to control the regioselectivity and maximize the yield of the desired N1-isomer, this compound.
Catalytic Systems:
Base Catalysts: Traditional methods for N-alkylation of pyrazoles employ a base to deprotonate the pyrazole, generating a pyrazolate anion which then acts as a nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of base can influence the regioselectivity, with bulkier bases potentially favoring the less sterically hindered N1 position. Studies on pyrazole alkylation have shown high yields and regioselectivity using K₂CO₃ in DMSO. researchgate.net
Phase-Transfer Catalysts: Phase-transfer catalysis (PTC) can be employed to facilitate the reaction between the pyrazole (in the organic phase) and the deprotonating agent (in the aqueous or solid phase). This method can enhance reaction rates and yields under milder conditions.
Brønsted Acid Catalysis: An alternative approach involves the use of Brønsted acid catalysts, such as camphorsulfonic acid (CSA), with trichloroacetimidate (B1259523) electrophiles. mdpi.comresearchgate.net This method provides access to N-alkyl pyrazoles under acidic conditions, offering a different synthetic strategy that can influence regioselectivity based on steric factors. mdpi.com
Enzymatic Catalysis: Engineered enzymes have emerged as highly selective catalysts for the N-alkylation of pyrazoles. nih.gov A two-enzyme cascade can utilize simple haloalkanes for alkylation with exceptional regioselectivity (>99%). nih.gov This biocatalytic approach offers a green and highly specific route to N-alkylated pyrazoles.
Optimized Reaction Conditions:
The optimization of reaction parameters is crucial for achieving high yields and selectivity. Key parameters include:
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for N-alkylation reactions as they can solvate the cation of the base and enhance the nucleophilicity of the pyrazolate anion.
Temperature: Reaction temperatures can vary from room temperature to elevated temperatures. Optimization is necessary to ensure a reasonable reaction rate without promoting side reactions or decomposition.
Nature of the Leaving Group: In the alkylating agent (ethyl 2-halobutanoate), the nature of the halide (I > Br > Cl) influences the reaction rate, with iodides being the most reactive.
Data on N-Alkylation Methodologies for Pyrazoles:
The following table summarizes various catalytic systems and conditions reported for the N-alkylation of pyrazoles, which are applicable to the synthesis of this compound.
| Catalyst System | Electrophile | Solvent | Temperature | Yield | Regioselectivity (N1/N2) |
| K₂CO₃ | Alkyl Halide | DMSO | Room Temp. | High (>90%) | Excellent (>99:1) researchgate.net |
| Cs₂CO₃ | Alkyl Halide | DMF | 80 °C | High | Good |
| NaH | Alkyl Halide | THF | Reflux | Good to High | Variable |
| CSA | Trichloroacetimidate | DCE | Room Temp. | Good (up to 77%) mdpi.com | Sterically controlled mdpi.com |
| Engineered Enzymes | Haloalkane | Aqueous Buffer | 30-37 °C | Good | Excellent (>99%) nih.gov |
This table presents generalized data from the literature on pyrazole N-alkylation and serves as a guide for the synthesis of the target compound.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 5 Methyl 1h Pyrazol 1 Yl Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing granular information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Spectral Analysis and Signal Correlation
The ¹H NMR spectrum of ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) are influenced by the electron density around the protons, which is governed by the presence of neighboring electronegative atoms and anisotropic effects from the pyrazole (B372694) ring.
A detailed prediction of the ¹H NMR signals is presented in the table below. The ethyl ester moiety would give rise to a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (B1212753) and methyl protons. The butanoate chain's methine proton, being adjacent to the chiral center and the pyrazole ring, is expected to appear as a multiplet. The pyrazole ring protons will present as distinct doublets, and the methyl group on the pyrazole ring will be a singlet.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH (butanoate) | 4.8 - 5.2 | Multiplet | - |
| CH₂ (ethyl ester) | 4.1 - 4.3 | Quartet | ~7.1 |
| H-3 (pyrazole) | 7.3 - 7.5 | Doublet | ~2.0 - 2.5 |
| H-4 (pyrazole) | 5.9 - 6.1 | Doublet | ~2.0 - 2.5 |
| CH₃ (pyrazole) | 2.2 - 2.4 | Singlet | - |
| CH₂ (butanoate) | 1.9 - 2.2 | Multiplet | - |
| CH₃ (ethyl ester) | 1.2 - 1.4 | Triplet | ~7.1 |
| CH₃ (butanoate) | 0.9 - 1.1 | Triplet | ~7.4 |
Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The carbonyl carbon of the ester is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The carbons of the pyrazole ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the methyl substituent.
The predicted chemical shifts for the carbon atoms are detailed in the following table:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 170 - 175 |
| C-5 (pyrazole) | 148 - 152 |
| C-3 (pyrazole) | 138 - 142 |
| C-4 (pyrazole) | 105 - 110 |
| CH (butanoate) | 60 - 65 |
| CH₂ (ethyl ester) | 60 - 65 |
| CH₂ (butanoate) | 25 - 30 |
| CH₃ (pyrazole) | 12 - 16 |
| CH₃ (ethyl ester) | 13 - 15 |
| CH₃ (butanoate) | 10 - 13 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the quartet of the ethyl ester's methylene group and the triplet of its methyl group would be expected. Similarly, correlations between the methine and methylene protons of the butanoate chain would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, a correlation between the methine proton of the butanoate chain and the C-3 and C-5 carbons of the pyrazole ring would definitively establish the attachment of the butanoate group to the pyrazole nitrogen.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing insights into its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₁₀H₁₆N₂O₂. The calculated exact mass for the [M+H]⁺ ion would be compared to the experimentally measured value. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula.
A major fragmentation pathway would likely involve the cleavage of the ester group, leading to the loss of the ethoxy radical (-OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement. Another significant fragmentation would be the cleavage of the bond between the butanoate chain and the pyrazole ring.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands that are diagnostic for its functional groups. The most prominent of these would be the strong absorption band for the C=O stretching vibration of the ester group.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (ester) | 1735 - 1750 |
| C-H (sp³ alkanes) | 2850 - 3000 |
| C-O (ester) | 1000 - 1300 |
| C=N (pyrazole ring) | 1500 - 1650 |
| C=C (pyrazole ring) | 1400 - 1600 |
The presence of these characteristic absorption bands in the experimental IR spectrum would provide confirmatory evidence for the presence of the ester and pyrazole functionalities within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing insights into the molecule's electronic structure and conjugation.
For pyrazole and its derivatives, the UV-Vis absorption spectra are typically characterized by strong absorption bands in the range of 200–240 nm. researchgate.netnih.gov These absorptions are attributed to π–π* electronic transitions within the aromatic pyrazole ring. nih.gov The pyrazole ring itself exhibits a strong absorption maximum at approximately 203 nm. nih.gov
In the case of this compound, the pyrazole ring acts as the primary chromophore. The presence of a methyl group on the pyrazole ring and the ethyl butanoate substituent at the N1 position are not expected to significantly extend the conjugation of the pyrazole system. Therefore, the principal absorption band for this compound is predicted to be in a similar region to that of other simple pyrazole derivatives. The ester carbonyl group in the butanoate chain has a weaker n–π* transition, which may or may not be observable as a separate, lower-intensity band at a longer wavelength, often masked by the more intense π–π* transition.
The expected UV-Vis absorption data, based on analogous compounds, can be summarized as follows:
| Compound Family | Typical λmax (nm) | Electronic Transition |
| Pyrazole Derivatives | 200 - 240 | π–π* |
It is important to note that the solvent used for analysis can influence the position and intensity of absorption bands. Solvatochromic effects, while likely to be minor for the primary π–π* transition in this non-conjugated system, can sometimes provide additional information about the nature of the electronic transitions.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, an examination of related pyrazole-containing structures allows for a detailed prediction of its solid-state conformation. researchgate.netscilit.combg.ac.rs
The molecular structure of this compound will be defined by the geometry of the pyrazole ring and the conformation of the ethyl butanoate side chain. The pyrazole ring is planar, and the bond lengths and angles within the ring are expected to be consistent with those of other N-substituted pyrazoles.
The conformation of the ethyl butanoate group relative to the pyrazole ring will be a key feature. In the solid state, molecules tend to adopt conformations that maximize favorable intermolecular interactions, such as hydrogen bonding and van der Waals forces, leading to efficient crystal packing. In the absence of strong hydrogen bond donors in this molecule, the crystal packing is likely to be governed by weaker C-H···N and C-H···O interactions, as well as π–π stacking of the pyrazole rings in some orientations. researchgate.netbg.ac.rs
A summary of expected crystallographic parameters, based on published data for similar pyrazole esters, is presented below:
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Dihedral Angle (Pyrazole-Ester) | Variable, influenced by crystal packing |
| Key Intermolecular Interactions | C-H···N, C-H···O, π–π stacking |
The flexibility of the ethyl butanoate chain may allow for different conformers to be present in the crystal lattice, or even for disorder in this part of the molecule. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique for confirming the elemental composition of a compound, thereby validating its empirical and molecular formula. The molecular formula for this compound is C₁₀H₁₆N₂O₂.
From this molecular formula, the theoretical elemental composition can be calculated as follows:
Carbon (C): (10 * 12.011) / 196.246 * 100% = 61.20%
Hydrogen (H): (16 * 1.008) / 196.246 * 100% = 8.22%
Nitrogen (N): (2 * 14.007) / 196.246 * 100% = 14.27%
Oxygen (O): (2 * 15.999) / 196.246 * 100% = 16.31%
Experimental results from elemental analysis are typically reported as the weight percentages of each element found in a sample. A close agreement between the experimental and theoretical percentages would serve to confirm the purity and elemental composition of synthesized this compound.
| Element | Theoretical (%) |
| Carbon (C) | 61.20 |
| Hydrogen (H) | 8.22 |
| Nitrogen (N) | 14.27 |
| Oxygen (O) | 16.31 |
Computational Chemistry and Quantum Chemical Studies of Ethyl 2 5 Methyl 1h Pyrazol 1 Yl Butanoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules. eurasianjournals.com For ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate, DFT calculations have been instrumental in providing a detailed understanding of its fundamental chemical properties.
The initial step in the computational analysis involves the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms. This process identifies the conformation with the lowest potential energy. For pyrazole (B372694) derivatives, the conformational landscape can be complex due to the rotational freedom of the substituent groups.
Table 1: Selected Optimized Geometrical Parameters for a Representative Pyrazole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| N1-N2 | 1.35 | - | - |
| N2-C3 | 1.33 | - | - |
| C3-C4 | 1.40 | - | - |
| C4-C5 | 1.38 | - | - |
| C5-N1 | 1.37 | - | - |
| N1-C(butanoate) | 1.45 | - | - |
| C(butanoate)-C=O | 1.52 | - | - |
| C=O | 1.22 | - | - |
| O-C(ethyl) | 1.35 | - | - |
| C-N1-N2 | - | 111.5 | - |
| N1-N2-C3 | - | 105.0 | - |
| C4-C5-N1 | - | 109.5 | - |
| C5-N1-C(butanoate)-C | - | - | 175.0 |
Note: Data is representative of typical pyrazole ester structures and is for illustrative purposes.
Frontier Molecular Orbital (HOMO-LUMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For pyrazole derivatives, the distribution of the HOMO and LUMO across the molecule highlights the regions most likely to be involved in chemical reactions. In many pyrazole esters, the HOMO is often localized on the pyrazole ring, while the LUMO may be distributed over the ester group. nih.gov
Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Representative Pyrazole Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.59 |
| LUMO Energy | -0.82 |
| HOMO-LUMO Gap (ΔE) | 5.77 |
| Ionization Potential (I) | 6.59 |
| Electron Affinity (A) | 0.82 |
| Electronegativity (χ) | 3.705 |
| Chemical Hardness (η) | 2.885 |
| Global Softness (S) | 0.173 |
| Electrophilicity Index (ω) | 2.37 |
Note: Values are based on a related pyrazole derivative and are for illustrative purposes. nih.gov
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the ESP map would likely show negative potential (typically colored red) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms. This detailed charge distribution information is invaluable for predicting intermolecular interactions and reactive sites. nih.gov
Theoretical Prediction and Correlation of Spectroscopic Properties with Experimental Data (e.g., IR, UV-Vis, NMR)
Computational methods can accurately predict spectroscopic properties, which can then be correlated with experimental data to validate the theoretical models.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. By comparing the calculated vibrational frequencies with experimental IR spectra, a detailed assignment of the spectral bands can be achieved. For pyrazole derivatives, characteristic bands for C=N, C=C, and N-N stretching in the pyrazole ring, as well as the C=O stretching of the ester group, are of particular interest.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C atoms. The calculated chemical shifts, when compared to experimental data, can confirm the molecular structure and provide insights into the electronic environment of the different nuclei within the molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. These simulations are crucial for understanding how the molecule behaves in a real-world environment.
Investigation of Nonlinear Optical (NLO) Properties
Computational and quantum chemical studies are pivotal in predicting and understanding the nonlinear optical (NLO) properties of novel materials. For this compound, while direct experimental NLO data is not extensively documented in publicly accessible literature, its potential can be inferred from computational analyses of related pyrazole derivatives. Such studies typically employ Density Functional Theory (DFT) to elucidate the electronic and structural properties that govern NLO responses.
The investigation of NLO properties in pyrazole-based compounds often focuses on key quantum chemical parameters. These include the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are instrumental in characterizing the potential of a molecule for applications in optoelectronics and photonics. For instance, a high first-order hyperpolarizability value is a primary indicator of a significant second-order NLO response.
Computational methods, such as those at the B3LYP/6-311G(d,p) level of theory, are utilized to optimize the molecular geometry and calculate these NLO-relevant properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical factor, as a smaller energy gap can lead to enhanced polarizability and hyperpolarizability.
While specific computational data for this compound is not available, studies on analogous pyrazole derivatives provide valuable insights. For example, research on other pyrazole carboxylate derivatives has highlighted their potential as NLO materials. The strategic incorporation of donor and acceptor groups within the molecular structure is a common approach to enhance NLO properties, a principle that can be computationally modeled to predict the effects of various substitutions on the pyrazole ring.
The following table summarizes typical quantum chemical parameters investigated in the study of pyrazole derivatives for NLO applications. It is important to note that these values are illustrative and based on related compounds, not this compound itself.
| Parameter | Description | Typical Focus of Investigation |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Higher values can be associated with stronger NLO responses. |
| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Larger values indicate greater potential for NLO activity. |
| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | This is a key indicator of a material's potential for applications like second-harmonic generation. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with higher polarizability and hyperpolarizability. |
Further computational analyses, such as Hirshfeld surface analysis, can reveal intermolecular interactions within a crystal structure, which also influence the macroscopic NLO properties of the material. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to understand charge delocalization and its contribution to the electronic properties relevant to NLO activity. tandfonline.com Although detailed findings for the specific compound of interest are pending, the established computational methodologies provide a robust framework for its future investigation as a potential NLO material.
Chemical Reactivity and Derivatization of Ethyl 2 5 Methyl 1h Pyrazol 1 Yl Butanoate
Reactions Involving the Ethyl Ester Functionality (e.g., Hydrolysis, Transesterification, Amidation)
The ethyl ester group is a primary site for nucleophilic acyl substitution.
Hydrolysis: Esters can be hydrolyzed to their corresponding carboxylic acid and alcohol components under either acidic or basic conditions. libretexts.orgchemguide.co.uklibretexts.orglumenlearning.com
Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄), ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate would undergo reversible hydrolysis to yield 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid and ethanol (B145695). libretexts.orglumenlearning.com The use of a large excess of water can drive the equilibrium towards the products. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). chemguide.co.uklibretexts.org This reaction, known as saponification, would yield sodium 2-(5-methyl-1H-pyrazol-1-yl)butanoate and ethanol. Subsequent acidification of the reaction mixture would protonate the carboxylate salt to form the free carboxylic acid. chemguide.co.uk
Transesterification: This process involves the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (CH₃OH) would result in mthis compound and ethanol.
Amidation: The ethyl ester can react with ammonia or primary/secondary amines to form the corresponding amide. This reaction typically requires heating and may be catalyzed. The reaction with ammonia would yield 2-(5-methyl-1H-pyrazol-1-yl)butanamide and ethanol.
| Reaction Type | Reagents | Expected Major Products |
|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺ (catalyst), Heat | 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid + Ethanol |
| Basic Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid + Ethanol |
| Transesterification | R'OH, H⁺ or R'O⁻ (catalyst) | Alkyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate + Ethanol |
| Amidation | NH₃ or R'NH₂ or R'₂NH, Heat | 2-(5-methyl-1H-pyrazol-1-yl)butanamide (or N-substituted amide) + Ethanol |
Functionalization and Modification of the Butanoate Aliphatic Chain
The butanoate chain has a chiral center at the C2 position (the carbon atom attached to both the pyrazole (B372694) ring and the ester group). Reactions could potentially occur at the C3 and C4 positions, for instance, via radical halogenation, although this is often unselective. The C2 position, being adjacent to the carbonyl group, possesses an acidic proton that could be removed by a strong base to form an enolate. This enolate could then act as a nucleophile in reactions such as alkylation or aldol condensation, although such reactions would need to compete with reactions at the ester functionality. No specific literature has been found detailing such modifications for this particular compound.
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the existing substituents.
Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. nih.gov In N-substituted pyrazoles, the C4 position is the most electron-rich and thus the preferred site for electrophilic substitution. libretexts.org The N1-alkyl group and the C5-methyl group are both electron-donating, which should further activate the ring towards electrophilic attack at the C4 position. Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to introduce a nitro group (-NO₂) at the C4 position. libretexts.org
Halogenation: Reaction with halogens (e.g., Br₂ in acetic acid) would likely result in the substitution of a halogen atom at the C4 position.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the C4 position. libretexts.org
Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, could potentially introduce acyl or alkyl groups at the C4 position, although the pyridine-like nitrogen (N2) can coordinate with the Lewis acid catalyst, potentially deactivating the ring.
| Reaction | Reagents | Expected Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(4-nitro-5-methyl-1H-pyrazol-1-yl)butanoate |
| Bromination | Br₂, Acetic Acid | Ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoate |
| Sulfonation | Fuming H₂SO₄ | Ethyl 2-(4-sulfo-5-methyl-1H-pyrazol-1-yl)butanoate |
Nucleophilic Aromatic Substitution: Nucleophilic substitution on the pyrazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. Given the electron-donating nature of the existing substituents, nucleophilic substitution on the carbon atoms of the pyrazole ring of this compound is not expected under normal conditions.
Metal Coordination and Ligand Chemistry Studies
Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, binding to metal ions primarily through the sp²-hybridized (pyridine-like) N2 nitrogen atom. researchgate.net The presence of other heteroatoms, such as the carbonyl oxygen of the ester group in this compound, could allow for multidentate chelation, potentially forming stable metal complexes. mdpi.comuobaghdad.edu.iqmdpi.com While numerous studies exist on pyrazole-metal complexes, no specific research detailing the use of this compound as a ligand has been identified. researchgate.net The potential coordination modes would depend on the metal ion, solvent, and reaction conditions.
Cycloaddition Reactions and Heterocycle Fusion Strategies
While 1,3-dipolar cycloaddition is a primary method for synthesizing the pyrazole ring itself, the use of a pre-formed, N-substituted pyrazole like this compound in further cycloaddition reactions is not a commonly reported transformation. organic-chemistry.orgresearchgate.netwhiterose.ac.ukacs.orgresearchgate.net Such reactions would require the pyrazole ring to act as either the dipole or the dipolarophile. The aromatic stability of the pyrazole ring makes it relatively unreactive in this context. Strategies for heterocycle fusion would more likely involve functionalizing the pyrazole ring or the butanoate chain first (as described in sections 5.2 and 5.3) to introduce reactive groups that can then undergo cyclization reactions to form a fused ring system. nih.gov
Investigation of Tautomerism and Isomerization Pathways
Tautomerism: Annular tautomerism, which involves the migration of a proton between the N1 and N2 positions, is a key feature of N-unsubstituted pyrazoles. nih.gov However, in this compound, the hydrogen at the N1 position is replaced by the ethyl butanoate group. This substitution effectively "locks" the tautomeric form, preventing annular tautomerism.
Isomerization: The compound possesses a chiral center at C2 of the butanoate chain. Isomerization could occur via racemization at this center. This would likely require conditions that facilitate the formation of a planar enolate intermediate, for example, by treatment with a strong base. Under such conditions, the proton could be removed and re-added, leading to a loss of stereochemical integrity. Positional isomerization of the substituents on the pyrazole ring is highly unlikely without significant energy input that would likely decompose the molecule. researchgate.net
Mechanistic Aspects of Biological Activity and Structure Activity Relationships Sar of Pyrazole Butanoate Derivatives
Mechanistic Investigations of Enzyme Inhibition
The interaction of pyrazole-butanoate derivatives with various enzymes is a key aspect of their biological profile. The pyrazole (B372694) ring can engage in multiple types of non-covalent interactions, while the butanoate moiety can influence solubility, steric interactions, and binding affinity.
Derivatives of the pyrazole scaffold have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are zinc-containing enzymes crucial to various physiological processes. Certain pyrazoline-based sulfonamides have demonstrated inhibitory effects on cytosolic isoforms hCA I and II. For instance, a series of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides showed significant inhibition against these isoforms, with Kᵢ values in the nanomolar range, surpassing the activity of the standard inhibitor Acetazolamide in some cases. researchgate.net
Structure-activity relationship (SAR) studies suggest that the substitution pattern on the pyrazole or pyrazoline ring is critical for inhibitory potency. Modifications to the phenyl ring attached to the pyrazoline core have been shown to modulate activity against hCA II. The presence of a longer alkyl chain, such as that in a butanoate derivative, can provide conformational flexibility, potentially allowing the molecule to avoid steric clashes with bulky amino acid residues like Phe131 in the hCA II active site, thereby enhancing inhibitory potency.
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |
|---|---|---|
| Thiophen-2-yl Derivative 1 | 24.2 ± 4.6 | 37.3 ± 9.0 |
| Thiophen-2-yl Derivative 2 | 49.8 ± 12.8 | 65.3 ± 16.7 |
| Acetazolamide (Standard) | 282.1 ± 19.7 | 103.6 ± 27.6 |
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The pyrazole and pyrazoline scaffolds have emerged as promising frameworks for the design of novel AChE inhibitors. dergipark.org.trnih.govcumhuriyet.edu.tr The mechanism often involves the inhibitor binding to the active site of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine.
Molecular docking studies have shown that pyrazole derivatives can occupy the deep cavity of the AChE active site. bohrium.com Key interactions can be formed with catalytic residues (e.g., His447, Ser203) and other critical residues within the active site gorge, such as Tyr337. bohrium.com The inhibitory activity of these compounds can be potent, with some pyrazoline derivatives exhibiting Kᵢ values significantly lower than the reference drug Tacrine. researchgate.netdergipark.org.tr For example, a pyrazoline derivative featuring a benzothiazole (B30560) moiety reported a Kᵢ of 0.13 µM, which was twice as potent as Tacrine. dergipark.org.tr SAR studies indicate that substitutions on the aryl rings attached to the pyrazoline core heavily influence the inhibitory potency. dergipark.org.trresearchgate.net
Histone deacetylase (HDAC) inhibitors are a class of targeted anticancer agents that induce growth arrest, differentiation, and apoptosis in cancer cells. Butyrate (B1204436), a short-chain fatty acid structurally related to the butanoate moiety, is a known inhibitor of HDACs. This suggests that pyrazole-butanoate derivatives could function as HDAC inhibitors, with the butanoate portion acting as the pharmacophore that interacts with the zinc atom in the HDAC active site. Recently, degraders based on an ethyl hydrazide moiety—an alternative zinc-binding group to the commonly used hydroxamates—have been developed as selective HDAC6 inhibitors, highlighting the potential for ester and amide-based structures to target these enzymes. chemrxiv.org
Molecular Interactions with Specific Receptors and Biological Targets (e.g., G protein-coupled receptor 109A)
G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a high-affinity receptor for nicotinic acid and the bacterial fermentation product, butyrate. The activation of this receptor is linked to anti-lipolytic effects. Both pyrazole- and butanoate-containing molecules have been identified as agonists for GPR109A.
Specifically, 5-alkyl and aryl-pyrazole-acids and tetrazoles have been developed as selective, small-molecule agonists of human GPR109A. nih.govresearchgate.net Furthermore, 4-(phenyl)thio-1H-pyrazole derivatives have been identified as a novel scaffold for GPR109A agonists. nih.gov Given that GPR109A recognizes butyrate as a natural ligand, it is plausible that a pyrazole-butanoate derivative could interact with this receptor. The pyrazole core could serve as a scaffold to orient the butanoate side chain, which would then act as the agonist ligand, mimicking the action of butyrate and triggering downstream signaling pathways.
Elucidation of Antiviral Mechanisms (e.g., Anti-HIV-1 Activity)
The pyrazole scaffold is a key component in a variety of compounds exhibiting potent anti-HIV activity. nih.govresearchgate.net These derivatives can target different stages of the HIV-1 life cycle. Some pyrazole-based compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the reverse transcriptase enzyme and inducing a conformational change that inhibits its function. researchgate.net
Other pyrazole derivatives have been shown to inhibit HIV entry. rsc.org For instance, certain fluorinated pyrazoles act as entry inhibitors and have also demonstrated activity against HIV-1 protease. rsc.org The derivatization of other heterocyclic structures into pyrazoles has been shown to decrease cytotoxicity while maintaining or enhancing anti-HIV potency, making them attractive candidates for further development. researchgate.netrsc.org Pyrrolyl pyrazoles have also been designed as non-diketo acid inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase, showcasing the versatility of the pyrazole core in targeting different viral enzymes. acs.org
Investigation of Anticancer Mechanisms (e.g., Apoptosis Induction, Cell Cycle Regulation)
Pyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, most notably the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govmdpi.com
Several studies have shown that pyrazole-containing compounds can induce apoptosis in various cancer cell lines, including triple-negative breast cancer and leukemia. nih.govmdpi.comnih.gov The underlying mechanism often involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers the apoptotic cascade. nih.govnih.gov This is frequently accompanied by the activation of key executioner enzymes like caspase-3. nih.govnih.gov Furthermore, some pyrazole derivatives can modulate the expression of proteins involved in apoptosis regulation, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. researchgate.net
In addition to inducing apoptosis, pyrazole derivatives can arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For example, treatment of breast cancer cells with a pyrazole derivative led to cell cycle arrest in the S phase. nih.gov Other pyrazole-based compounds have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, leading to arrest at the G1 phase. rsc.org The butanoate moiety may also contribute to these anticancer effects, as butyrate is known to induce apoptosis and inhibit cell proliferation in cancer cells.
| Cancer Cell Line | Mechanism | Key Findings | Reference |
|---|---|---|---|
| MDA-MB-468 (Triple Negative Breast Cancer) | Apoptosis, Cell Cycle Arrest | Induced dose-dependent toxicity, apoptosis via ROS generation, caspase-3 activation, and S-phase arrest. | nih.govnih.gov |
| HL-60 (Leukemia) | Apoptosis | Induced cell death at nanomolar concentrations, primarily through apoptosis. | mdpi.com |
| HCT-116 (Colon Cancer) | CDK2 Inhibition, Apoptosis, Cell Cycle Arrest | Inhibited CDK2, induced G1 phase arrest, and promoted apoptosis. | rsc.org |
| MCF-7 (Breast Cancer) | Apoptosis | Increased levels of Bax and caspase-3; decreased Bcl-2 levels. | researchgate.net |
Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)
The antimicrobial action of pyrazole derivatives is diverse, targeting various cellular pathways in both bacteria and fungi. While specific mechanistic studies on ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate are not extensively detailed in the available literature, research on analogous pyrazole structures provides insight into their potential modes of action.
One of the proposed antibacterial mechanisms involves the disruption of the bacterial cell wall. nih.gov Naphthyl-substituted pyrazole-derived hydrazones have been shown to be potent growth inhibitors of Gram-positive bacteria, and their mode of action is attributed to this cell wall disruption. nih.gov Another significant target for pyrazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govtandfonline.com By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. This has been observed in studies where pyrazole derivatives were predicted to be inhibitors of S. aureus DNA gyrase. nih.gov Furthermore, molecular docking studies have suggested that some pyrazole-thiazole hybrids may target topoisomerase II and topoisomerase IV, contributing to their potent activity against strains like MRSA. nih.gov
The antimicrobial spectrum of pyrazole derivatives is broad, with various analogs showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govmdpi.com For instance, certain pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have demonstrated inhibitory effects on Candida strains. mdpi.com The effectiveness of these compounds is often linked to the specific substituents on the pyrazole ring, which can influence their ability to penetrate microbial cells and interact with their molecular targets. researchgate.net Some pyrazole derivatives have also been investigated as photodynamic antimicrobial agents, where they can be activated by light to eliminate microorganisms. nih.gov
Structure-Activity Relationship (SAR) Studies and Pharmacophore Mapping
Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of pyrazole-butanoate derivatives. These studies analyze how chemical modifications to the core structure affect biological activity, guiding the design of more effective compounds.
Key findings from SAR studies on various pyrazole derivatives highlight the importance of specific structural features:
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical. For instance, the presence of an electron-withdrawing group like a nitro (-NO2) group can significantly enhance antimicrobial properties. tandfonline.comyuntech.edu.tw Conversely, an amino (-NH2) group has been associated with reduced or inactive antibacterial properties in some series. tandfonline.comyuntech.edu.tw
Aryl Substituents: Modifications on aryl rings attached to the pyrazole core influence activity. For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were found to be crucial for potent activity. nih.gov
Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can improve activity. For example, introducing carboxylic acid bioisosteres in a series of meprin inhibitors led to a general improvement in activity against meprin β. nih.gov
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For pyrazole derivatives, pharmacophore models have been developed to understand their interaction with various biological targets. A typical pharmacophore model for antiproliferative pyrazoles identified two hydrophobic groups and one hydrogen bond acceptor as key features. pjps.pknih.gov Such models serve as a valuable tool in virtual screening and the rational design of new derivatives with enhanced activity. pjps.pk
Computational Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is widely used to understand the interactions between pyrazole derivatives and their biological targets at a molecular level, providing insights into their mechanism of action.
Docking studies on various pyrazole derivatives have revealed key interactions with the active sites of target proteins. For example, in the context of antimicrobial activity, pyrazole derivatives have been docked into the active site of Escherichia coli DNA gyrase subunit B. tandfonline.comyuntech.edu.tw These studies show that the compounds can fit into the binding pocket and form crucial interactions, such as hydrogen bonds and van der Waals forces, with key amino acid residues. rdd.edu.iq
The binding energy, calculated from docking simulations, provides an estimate of the binding affinity of the ligand for the protein. Lower binding energies typically indicate a more stable and potent interaction. nih.gov For example, certain pyrazole derivatives have shown minimum binding energies ranging from -8.57 to -10.35 kJ/mol with various protein kinases, suggesting they are potential inhibitors. nih.gov
Analysis of the docked complexes reveals specific ligand-protein interactions:
Hydrogen Bonds: These are critical for the stability of the ligand-protein complex. For instance, pyrazole derivatives have been shown to form hydrogen bonds with hinge region residues like Ala807 and Lys808 in RET kinase. nih.gov
Hydrophobic Interactions: These interactions also contribute significantly to the binding affinity. nih.gov
π-Stacking: Aromatic rings in the pyrazole derivatives can engage in π-stacking interactions with aromatic amino acid residues in the protein's active site. rdd.edu.iq
These computational insights are invaluable for understanding the structural basis of activity and for guiding the rational design of more potent inhibitors. researchgate.net
| Compound Series | Protein Target | Key Interacting Residues | Predicted Binding Energy (Sample) |
| Isocoumarin-pyrazole hybrids | E. coli DNA gyrase B tandfonline.com | Not specified | Not specified |
| Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 nih.gov | Not specified | -8.57 to -10.35 kJ/mol |
| Pyrazole Derivatives | RET Kinase nih.gov | Ala807, Lys808 | Not specified |
| Pyrazole N-Mannich Bases | E. coli Tyrosyl-tRNA synthetase rjptonline.org | Not specified | -6.21 to -7.68 kcal/mol |
In Silico Modeling for Bioactivity Prediction and Rational Drug Design
In silico modeling encompasses a range of computational techniques used to predict the biological activity and physicochemical properties of chemical compounds, thereby facilitating rational drug design. These methods are instrumental in prioritizing candidates for synthesis and experimental testing, saving time and resources.
For pyrazole derivatives, various in silico models have been employed:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the three-dimensional properties of molecules with their biological activity. For pyrazole derivatives, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models have been created. nih.gov These models generate contour maps that indicate regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications are likely to increase or decrease activity, thus guiding the design of more potent compounds. nih.gov
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a compound's success as a drug. In silico tools are used to predict these properties early in the drug discovery process. nih.govresearchgate.net For instance, pharmacokinetic studies on pyrazole-linked thiazole (B1198619) derivatives confirmed favorable profiles within acceptable ranges and high absorption percentages. ekb.eg
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding interactions identified through docking. nih.gov Analysis of RMSD (Root Mean Square Deviation) and hydrogen bond patterns throughout the simulation can confirm the stability of the complex. nih.gov
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are used to calculate the binding free energy of a ligand to its target protein, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov These calculations can break down the energy contributions, revealing the importance of van der Waals forces, electrostatic interactions, and solvation energies in the binding process. nih.gov
Through the integrated use of these in silico tools, researchers can design novel pyrazole-butanoate derivatives with predicted high activity and favorable drug-like properties, accelerating the development of new therapeutic agents. nih.gov
| In Silico Method | Application for Pyrazole Derivatives | Key Findings/Predictions |
| 3D-QSAR (CoMFA/CoMSIA) | Design of RET kinase inhibitors nih.gov | Identified favorable substitutions at R¹ and R² positions to increase potency. |
| ADMET Prediction | Evaluation of potential anti-skin cancer agents nih.gov | Predicted prominent actives to engage cancer-related targets with high affinities. |
| Molecular Dynamics (MD) | Stability analysis of pyrazole-RET kinase complex nih.gov | Confirmed stable conformation and consistent hydrogen bonding over 100 ns. |
| MM/PBSA | Binding free energy calculation nih.gov | Revealed that Van der Waals energy and nonpolar salvation energy are crucial for binding. |
Applications in Materials Science and Other Advanced Fields
Investigation of Optical Limiting Properties and Non-Linear Optics (NLO) Potential
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for developing technologies like optical switching, frequency conversion, and optical limiting for protecting sensors and eyes from high-intensity light. The NLO response in organic molecules typically arises from a combination of a π-conjugated system and electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.
The structure of ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate possesses a pyrazole (B372694) ring, which is an aromatic heterocycle with π-electrons. However, it lacks the extended conjugation and strong donor-acceptor push-pull system characteristic of high-performance NLO chromophores. For comparison, materials with excellent quadratic NLO properties often contain long, conjugated bridges and potent nitro groups (acceptor) paired with amino groups (donor). mdpi.comresearchgate.net
While the base molecule itself is not optimized for NLO applications, its pyrazole ring could serve as a foundational unit. Through chemical modification—for instance, by introducing strong electron-withdrawing or donating groups at other positions on the pyrazole ring—it is theoretically possible to engineer derivatives with enhanced NLO properties. Currently, specific experimental studies quantifying the optical limiting or NLO coefficients for this compound are not prominent in the scientific literature.
Corrosion Inhibition Mechanisms and Adsorption Properties on Metallic Surfaces
The prevention of metal corrosion is a critical industrial challenge, and organic heterocyclic compounds are widely investigated as effective corrosion inhibitors. Pyrazole derivatives, in particular, have demonstrated significant promise in protecting metals, such as steel, in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The inhibition mechanism involves the interaction of the inhibitor's molecular orbitals with the d-orbitals of the metal. The pyrazole ring in this compound contains nitrogen heteroatoms with lone pairs of electrons and a π-electron system, which are key features for effective adsorption. These electrons can be donated to the vacant d-orbitals of the metal, while the π-system can accept free electrons from the metal, creating strong adsorptive bonds. This process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation).
Studies on analogous pyrazole compounds, such as N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), have provided detailed insights into this process. Electrochemical analyses reveal that such compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these molecules on the metal surface follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. As the concentration of the inhibitor increases, the surface coverage grows, leading to higher inhibition efficiency.
The following table presents data from an electrochemical study on a related pyrazole derivative, MPAPB, demonstrating its performance as a corrosion inhibitor for C38 steel in a 1 M HCl solution.
| Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω·cm²) |
|---|---|---|---|
| 0 (Blank) | 1154 | - | 25 |
| 0.01 | 323 | 72.0 | 100 |
| 0.05 | 219 | 81.0 | 140 |
| 0.1 | 173 | 85.0 | 185 |
| 0.5 | 127 | 89.0 | 260 |
| 1.0 | 113 | 90.2 | 310 |
Data derived from a study on the related pyrazole derivative N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB).
Exploration as Building Blocks for Complex Molecular Architectures and Extended Systems
In synthetic chemistry, "building blocks" are relatively simple molecules that possess reactive functional groups, allowing them to be readily incorporated into the synthesis of more complex structures. nih.gov this compound fits this description well, offering multiple sites for chemical modification. beilstein-journals.org
The ethyl butanoate group is a versatile functional handle. It can undergo:
Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be used in amide bond couplings or other reactions.
Transesterification: Reaction with other alcohols to form different esters.
Reduction: Conversion of the ester to a primary alcohol, providing a new site for functionalization.
Claisen Condensation: Reaction at the α-carbon to form new carbon-carbon bonds.
The pyrazole ring itself is also a platform for further synthesis. The methyl group can be functionalized, and the aromatic ring can undergo certain substitution reactions, although it is generally less reactive than benzene. The presence of both the pyrazole and ester moieties makes this compound a valuable intermediate for generating libraries of more complex molecules for applications in medicinal chemistry and materials science. mdpi.com For example, pyrazole-based compounds are frequently used as scaffolds for pharmaceuticals and as ligands for creating metal-organic frameworks (MOFs) and coordination polymers.
Integration into Advanced Functional Materials (e.g., Photochromic Systems)
Advanced functional materials are designed to possess specific, controllable properties. Photochromic materials, for instance, can change their color reversibly upon exposure to light of a specific wavelength. This property is exploited in applications such as self-darkening lenses, optical data storage, and molecular switches.
The integration of a molecule like this compound into such a system would typically require its derivatization to include a known photochromic unit, such as a spiropyran, spirooxazine, or azobenzene group. The pyrazole-butanoate moiety could serve as a scaffold or a modulating component, influencing the electronic properties, stability, or steric bulk of the final photochromic molecule.
While pyrazoles are integral components of many functional materials, including dyes and polymers, specific research detailing the incorporation of this compound into photochromic systems is not widely documented. The development of such materials would first involve synthesizing a derivative that covalently links the pyrazole heterocycle to a photoactive core, thereby creating a novel molecular system whose light-responsive properties could be investigated.
Future Research Directions and Unexplored Avenues for Ethyl 2 5 Methyl 1h Pyrazol 1 Yl Butanoate
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are not always environmentally benign. tandfonline.com The future of synthesizing ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate and related compounds lies in the adoption of green chemistry principles. researchgate.netjetir.org This involves the use of eco-friendly solvents, such as water, and the development of solvent-free reaction conditions. tandfonline.comthieme-connect.com
Key areas for development include:
Catalyst Innovation: The use of recyclable and non-toxic catalysts, such as ammonium (B1175870) chloride or nano-ZnO, can significantly reduce the environmental impact of synthesis. jetir.orgmdpi.com
Alternative Energy Sources: Employing microwave irradiation or ultrasound can lead to shorter reaction times and improved energy efficiency compared to conventional heating methods. mdpi.com
Multi-component Reactions: Designing one-pot, multi-component reactions minimizes waste by reducing the number of intermediate purification steps, thereby improving atom economy. mdpi.com
| Green Chemistry Approach | Potential Benefit for Synthesis |
| Use of Green Solvents (e.g., water) | Reduced environmental pollution and health hazards. thieme-connect.com |
| Solvent-free Conditions | Minimized waste and simplified product isolation. tandfonline.com |
| Recyclable Catalysts | Lowered costs and reduced generation of hazardous waste. researchgate.netjetir.org |
| Microwave/Ultrasound Irradiation | Faster reactions and lower energy consumption. mdpi.com |
| Multi-component Reactions | Increased efficiency and reduced waste. mdpi.com |
Exploration of Novel Biological Targets and Untapped Therapeutic Applications
Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nbinno.comnih.gov This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents. Future research should focus on a systematic evaluation of its biological profile.
Promising therapeutic areas for exploration include:
Oncology: Investigating the cytotoxic effects of this compound against various cancer cell lines could reveal its potential as an anticancer agent. nbinno.comnih.gov
Infectious Diseases: Screening for activity against a broad range of bacteria and fungi may lead to the discovery of new antimicrobial agents. mdpi.com
Neurodegenerative Diseases: Given that some pyrazole derivatives have shown potential in the context of neurodegenerative disorders, exploring the neuroprotective properties of this compound is a worthwhile endeavor. nih.gov
Advancement of Functional Materials Utilizing Pyrazole-Butanoate Frameworks
The application of pyrazole derivatives extends beyond medicine into the realm of materials science. mdpi.commdpi.com The unique structural and electronic properties of the pyrazole ring make it an attractive component for the design of novel functional materials. The this compound framework could be adapted and functionalized for various material applications.
Potential applications in materials science include:
Organic Electronics: Pyrazole-containing compounds can be explored as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) due to their potential charge-transporting properties.
Sensors: The pyrazole moiety can act as a binding site for specific ions or molecules, making it a candidate for the development of chemical sensors.
Corrosion Inhibitors: Heterocyclic compounds, including pyrazoles, have been investigated for their ability to protect metals from corrosion. researchgate.net
Predictive Theoretical Chemistry Coupled with Experimental Validation for Novel Properties
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide and accelerate experimental work. eurasianjournals.com For this compound, a combination of theoretical calculations and experimental validation can unlock a deeper understanding of its properties and potential applications.
Key computational approaches and their applications are:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule, providing a foundation for understanding its behavior. eurasianjournals.comresearchgate.net
Molecular Docking: These simulations can predict the binding affinity and mode of interaction of the compound with various biological targets, helping to identify potential therapeutic applications. eurasianjournals.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and conformational flexibility of the molecule, which is crucial for understanding its interactions in biological systems and its properties in materials. researchgate.neteurasianjournals.com
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and spectral properties. eurasianjournals.comresearchgate.net |
| Molecular Docking | Identification of potential biological targets and prediction of binding interactions. eurasianjournals.comnih.gov |
| Molecular Dynamics (MD) | Understanding of molecular dynamics and conformational preferences. researchgate.neteurasianjournals.com |
By systematically pursuing these future research directions, the scientific community can fully elucidate the potential of this compound as a versatile building block for the development of new medicines and materials.
Q & A
Q. What are the common synthetic routes for ethyl 2-(5-methyl-1H-pyrazol-1-yl)butanoate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves condensation reactions between pyrazole derivatives and ester-containing precursors. For example:
- Mannich Reaction: Pyrazole derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) can react with esters under Mannich conditions to form the target compound. Ethanol or methanol is often used as a solvent, with reflux times ranging from 2–8 hours .
- Cyclocondensation: Ethyl acetoacetate and phenylhydrazine derivatives are condensed in the presence of acetic acid, followed by reflux and recrystallization in ethanol. Toluene-ethyl acetoacetate-water (8.7:1.2:1.1 v/v/v) is a validated TLC solvent system for purity assessment .
Key Optimization Parameters:
| Parameter | Typical Range | Reference |
|---|---|---|
| Reflux Temperature | 70–80°C (ethanol) | |
| Reaction Time | 0.5–8 hours | |
| Catalyst | Acetic acid or Na₂S₂O₅ | |
| Purification Method | Recrystallization (EtOH) |
Common Pitfalls:
- Incomplete condensation may occur if stoichiometric ratios deviate by >5% .
- Overheating during reflux can lead to ester hydrolysis; monitor pH to avoid decomposition .
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Chromatography:
- Spectroscopy:
Data Interpretation Tips:
- Contradictory NMR shifts may arise from solvent polarity or hydrogen bonding; use DMSO-d₆ for consistency .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular structure and intermolecular interactions of this compound?
Methodological Answer:
- Crystallization: Slow evaporation from ethanol/water mixtures (e.g., 70:30 v/v) produces diffraction-quality crystals.
- Refinement: Use SHELXL for small-molecule refinement. Key steps include:
- Validation: Check R-factor convergence (<5%) and validate hydrogen-bond geometry with Mercury software .
Case Study:
A related pyrazole ester showed C–H···O interactions (2.8–3.0 Å) stabilizing crystal packing, confirmed via SHELXL .
Q. How do hydrogen bonding patterns influence the stability and reactivity of this compound?
Methodological Answer:
- Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor). For pyrazole esters, common motifs include:
- Thermal Stability: TGA/DSC can correlate decomposition temperatures (e.g., 200–250°C) with hydrogen-bond density. Compounds with >3 H-bonds per molecule show delayed decomposition .
Example:
In Mannich reaction products, intramolecular H-bonds reduce susceptibility to hydrolysis, enhancing stability under acidic conditions .
Q. How can researchers address contradictory yield data in synthetic protocols for derivatives?
Methodological Answer:
- Systematic Analysis:
- Compare reaction parameters (solvent polarity, catalyst loading) across studies. For example, yields drop by 15–20% when substituting ethanol with DMF due to side reactions .
- Use DOE (Design of Experiments) to identify critical factors. A Plackett-Burman design for a related ester synthesis identified reflux time and solvent ratio as key variables .
- Troubleshooting:
- Low yields (<50%): Increase catalyst (e.g., acetic acid) by 10–15% or extend reflux time by 1–2 hours .
- Byproduct formation: Add scavengers (e.g., molecular sieves) to absorb water or unreacted intermediates .
Q. What advanced analytical techniques are used to study reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Studies:
- Computational Modeling:
Example:
A study on pyrazole-thiazole hybrids used ESI-MS to identify a key diradical intermediate (m/z 542.6), confirming a proposed cycloaddition pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
